molecular formula C8H10BrN3O2 B1464730 Ethyl 2-(5-bromopyrimidin-2-ylamino)acetate CAS No. 1159823-83-2

Ethyl 2-(5-bromopyrimidin-2-ylamino)acetate

Cat. No. B1464730
M. Wt: 260.09 g/mol
InChI Key: MSJIEFRRPDPTHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(5-bromopyrimidin-2-ylamino)acetate is a chemical compound with the CAS Number: 1159823-83-2. Its molecular formula is C8H10BrN3O2 and it has a molecular weight of 260.09 . It is a solid substance .


Molecular Structure Analysis

The InChI code for Ethyl 2-(5-bromopyrimidin-2-ylamino)acetate is 1S/C8H10BrN3O2/c1-2-14-7(13)5-12-8-10-3-6(9)4-11-8/h3-4H,2,5H2,1H3,(H,10,11,12) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Ethyl 2-(5-bromopyrimidin-2-ylamino)acetate has a boiling point of 369.4±48.0°C at 760 mmHg and a density of 1.580±0.06 g/cm3 . It should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

A derivative of ethyl 2-(5-bromopyrimidin-2-ylamino)acetate was synthesized and characterized through single crystal X-ray analysis and vibrational spectral studies. This process illustrates the compound's role in the formation of new mecarbinate derivatives, highlighting its importance in structural chemistry and molecular design (Da-Yun Luo et al., 2019).

Reactivity Studies

Research on the reactivity of 2-aminopyridine and Meldrum’s acid with ethyl 2-(5-bromopyrimidin-2-ylamino)acetate underscores its utility in generating a range of compounds under different conditions. This work demonstrates the compound's versatility in chemical synthesis, offering pathways to diverse molecular architectures (Sara Asadi et al., 2021).

Antioxidant and Antitumor Activities

The compound serves as a precursor in the synthesis of new thiazolopyrimidines, pyrrolothiazolopyrimidines, and triazolopyrrolothiazolopyrimidines derivatives. These derivatives have been evaluated for their antioxidant and antitumor activities, indicating the compound's potential as a starting material for therapeutic agents (A. Abu-Hashem et al., 2011).

Radical Chemistry in Drug Development

Ethyl 2-(5-bromopyrimidin-2-ylamino)acetate has been utilized in the synthesis of 5-halopyrimidine-4-carboxylic acid esters through the Minisci reaction. This method is noted for its regioselectivity and efficiency, enabling the creation of pharmacologically active molecules, including potent CK2 inhibitors. The application demonstrates the compound's role in innovative drug development strategies (C. Regan et al., 2012).

Memory Enhancement Studies

In pharmacological research, derivatives of ethyl 2-(5-bromopyrimidin-2-ylamino)acetate have been investigated for their effects on memory enhancement in mice. This exploration into neuropharmacology suggests potential applications in developing treatments for memory-related disorders (Li Ming-zhu, 2007).

Safety And Hazards

This compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302, which means it is harmful if swallowed . The precautionary statements include P264, P270, P301+P312, P330, and P501, which advise on measures to take for handling, storage, and disposal .

properties

IUPAC Name

ethyl 2-[(5-bromopyrimidin-2-yl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3O2/c1-2-14-7(13)5-12-8-10-3-6(9)4-11-8/h3-4H,2,5H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJIEFRRPDPTHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=NC=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70695129
Record name Ethyl N-(5-bromopyrimidin-2-yl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(5-bromopyrimidin-2-ylamino)acetate

CAS RN

1159823-83-2
Record name Ethyl N-(5-bromopyrimidin-2-yl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(5-bromopyrimidin-2-ylamino)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(5-bromopyrimidin-2-ylamino)acetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(5-bromopyrimidin-2-ylamino)acetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(5-bromopyrimidin-2-ylamino)acetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(5-bromopyrimidin-2-ylamino)acetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(5-bromopyrimidin-2-ylamino)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.